molecular formula C5H9ISi B091467 1-Iodo-2-(trimethylsilyl)acetylene CAS No. 18163-47-8

1-Iodo-2-(trimethylsilyl)acetylene

Cat. No.: B091467
CAS No.: 18163-47-8
M. Wt: 224.11 g/mol
InChI Key: HNIRHTRSZDSMOF-UHFFFAOYSA-N
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Preparation Methods

1-Iodo-2-(trimethylsilyl)acetylene can be synthesized through the iodination of trimethylsilylacetylenes. One common method involves the use of trimethylsilylacetylene and bis(trimethylsilyl) peroxide in the presence of copper(I) iodide, which provides good yields . Industrial production methods typically involve similar iodination reactions, ensuring high purity and yield.

Chemical Reactions Analysis

1-Iodo-2-(trimethylsilyl)acetylene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include copper(I) iodide, bis(trimethylsilyl) peroxide, and various α-carbonyl compounds. Major products formed from these reactions include alkenyl iodides and tri-substituted alkene derivatives .

Scientific Research Applications

1-Iodo-2-(trimethylsilyl)acetylene has several scientific research applications:

Comparison with Similar Compounds

1-Iodo-2-(trimethylsilyl)acetylene can be compared with other similar compounds, such as:

    (Iodomethyl)trimethylsilane: This compound has a similar structure but with a methyl group instead of an ethynyl group.

    (Azidoethynyl)trimethylsilane: This compound contains an azido group instead of an iodine atom.

The uniqueness of this compound lies in its ability to act as a radical initiator and iodide source in various chemical reactions, making it a valuable building block in organic synthesis .

Properties

IUPAC Name

2-iodoethynyl(trimethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ISi/c1-7(2,3)5-4-6/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNIRHTRSZDSMOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171172
Record name Silane, (iodomethyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18163-47-8
Record name Silane, (iodomethyl)trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018163478
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, (iodomethyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90171172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18163-47-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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